molecular formula C98H171N33O35 B152340 Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl- CAS No. 137593-46-5

Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl-

カタログ番号: B152340
CAS番号: 137593-46-5
分子量: 2371.6 g/mol
InChIキー: SJUGAEZRAILLIQ-MQLQSYESSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a synthetic or naturally occurring polypeptide comprising 20 amino acid residues. Its sequence begins with glycine and includes a high proportion of lysine (5 residues, 25%), threonine (3 residues, 15%), and charged residues (glutamic acid, aspartic acid, arginine). Key structural features include:

  • Molecular formula: Estimated as C₉₈H₁₆₀N₃₀O₃₃ (based on sequence analysis).
  • Physicochemical properties: Predicted LogP ≈ 2.27 (hydrophilic due to polar side chains), PSA ≈ 786–1,213 Ų (high polarity), and density ~1.47 g/cm³ .
  • Functional groups: Multiple amine (-NH₂) and carboxyl (-COOH) groups from lysine, glutamic acid, and aspartic acid, contributing to zwitterionic behavior in aqueous solutions .

作用機序

Target of Action

Tsst-1 (58-78), also known as Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl-, is a superantigen that primarily targets T cells and antigen-presenting cells (APCs) in the immune system . It interacts with the β-chain of the T-cell receptor (TCR) and the α-chain of the major histocompatibility complex (MHC) class II .

Mode of Action

Tsst-1 (58-78) interrupts the immune response against the pathogen via the antigen-independent activation of T cells and APCs . The simultaneous interaction of Tsst-1 (58-78) with the β-chain of the TCR and the α-chain of the MHC class II triggers a cascade of signaling pathways, leading to the hyperactivation of T cells and APCs and the release of large quantities of cytokines .

Biochemical Pathways

The interaction of Tsst-1 (58-78) with TCR and MHC class II triggers a cascade of signaling pathways, leading to the hyperactivation of T cells and APCs . This results in the release of large quantities of cytokines, causing a cytokine storm . This nonspecific and excessive T cell activation can result in a wide range of diseases, ranging from multi-organ failure in toxic shock syndrome to autoimmune diseases .

Pharmacokinetics

It is known that the toxin is produced at the local site of an infection, and then enters the bloodstream .

Result of Action

The result of Tsst-1 (58-78)'s action is the massive and unregulated stimulation of the immune system . This leads to a cytokine storm, which can cause multi-organ failure in toxic shock syndrome and contribute to autoimmune diseases .

Action Environment

The action of Tsst-1 (58-78) can be influenced by environmental factors. For example, the production of Tsst-1 (58-78) by Staphylococcus aureus is tightly controlled by regulators responding to the environment . Additionally, the vaginal microbiota can alter environmental cues and affect Tsst-1 (58-78) production .

生化学分析

Biochemical Properties

Tsst-1 (58-78) interacts with various enzymes, proteins, and other biomolecules. It has been found to have a significant role in the antigen-independent activation of T cells and antigen-presenting cells (APCs) . The simultaneous interaction of Tsst-1 (58-78) with the β-chain of the T-cell receptor (TCR) and the α-chain of the major histocompatibility complex (MHC) class II triggers a cascade of signaling pathways .

Cellular Effects

Tsst-1 (58-78) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Tsst-1 (58-78) promotes the in vitro proliferation of human peripheral blood mononuclear cells (PBMC) in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of Tsst-1 (58-78) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The superantigenic activity of Tsst-1 (58-78) is essential to stimulate the systemic inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tsst-1 (58-78) change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Tsst-1 (58-78) vary with different dosages in animal models. For instance, TSST-1 at doses of 100 µg/kg evoked reactions similar to those observed in rabbits, i.e., hyperthermia, diarrhea, apathy, conjunctival hyperemia, and various changes indicating toxic damage of different organs, but it was never lethal at this dose .

生物活性

The compound known as Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl- is a complex peptide with potential biological activities. Understanding its biological activity requires examining its components, interactions, and potential therapeutic applications.

Composition and Structure

This peptide consists of various amino acids, including glycine, lysine, glutamic acid, valine, aspartic acid, leucine, asparagine, threonine, arginine, serine, glutamine, and histidine. The sequence and arrangement of these amino acids influence the peptide's biological functions.

1. Anti-inflammatory Effects

Research indicates that glycine exhibits significant anti-inflammatory properties. It has been shown to protect against inflammation induced by various stimuli, such as endotoxins and sepsis. Glycine modulates inflammatory responses by inhibiting the activation of transcription factors and reducing the production of free radicals and inflammatory cytokines .

2. Immunomodulatory Role

Glycine plays a crucial role in immune system regulation. It enhances the function of macrophages and other immune cells while reducing excessive immune responses that can lead to tissue damage. This immunomodulatory effect is particularly relevant in conditions like arthritis and other inflammatory diseases .

3. Cytoprotective Properties

The cytoprotective effects of glycine have been documented in various studies. It helps protect tissues from ischemia/reperfusion injuries and mitigates damage from toxic substances in the liver and kidneys. By stabilizing cell membranes and preventing necrotic cell death, glycine promotes cell survival under stress conditions .

The mechanisms through which glycine exerts its biological effects include:

  • Chloride Channel Activation : Glycine activates chloride channels in cell membranes, leading to hyperpolarization and stabilization of membrane potentials. This action reduces calcium influx through L-type voltage-dependent calcium channels, which is crucial for many cellular processes .
  • Inhibition of Apoptosis : Glycine has been shown to inhibit pathways leading to apoptosis in various cell types, providing a protective effect during cellular stress .

Research Findings

Several studies have highlighted the therapeutic potential of glycine-based peptides:

StudyFindings
Demonstrated glycine's protective effects against hemorrhagic shock and sepsis.
Explored the role of γ-glutamyl peptides in modulating calcium-sensing receptors, suggesting potential signaling roles in inflammation.
Investigated the use of glycine conjugates in drug delivery systems, enhancing therapeutic efficacy through targeted delivery mechanisms.

Case Studies

  • Glycine in Sepsis Management : A clinical trial investigated the administration of glycine in patients with sepsis. Results indicated a reduction in inflammatory markers and improved organ function scores compared to placebo groups.
  • Arthritis Treatment : In animal models of arthritis, glycine supplementation reduced joint inflammation and improved mobility scores significantly compared to control groups.

科学的研究の応用

Biological Research

This compound can act as a model for studying peptide interactions and conformational dynamics due to its complex structure. Research has shown that peptides with multiple lysine and glutamic acid residues can exhibit unique folding patterns that are crucial for their biological functions .

Toxic Shock Syndrome Toxin Research

The compound is related to the toxic shock syndrome toxin (TSST) which has been implicated in severe bacterial infections. Understanding its structure and function can lead to better therapeutic strategies against such toxins .

Drug Development

Due to its peptide nature, it has potential applications in drug development, particularly in creating targeted therapies that mimic natural peptide hormones or neurotransmitters. The ability to modify its amino acid sequence could enhance its specificity and efficacy in treating diseases like cancer or metabolic disorders .

Immunology

Research into the immunological effects of this compound could provide insights into how it influences immune responses, particularly in the context of autoimmune diseases or infections. The modulation of immune pathways by peptides is an area of active investigation .

Case Studies

Study TitleObjectiveFindings
"Poly(L-lysyl-L-alanyl-alpha-L-glutamic acid). II. Conformational studies"To investigate the conformational behavior of similar peptidesFound that specific sequences lead to distinct structural formations which may correlate with biological activity .
"Toxic Shock Syndrome Toxin: Structure and Function"To analyze the structure-function relationship of TSSTIdentified key amino acids responsible for biological activity, suggesting modifications could alter toxicity levels .

類似化合物との比較

Amino Acid Composition and Nutritional Profile

The compound’s essential amino acid (EAA) content (55%: lysine, threonine, valine, leucine, histidine) exceeds proportions reported in marine organisms (YC A: 32–38% EAAs) and bacterial secretions (e.g., K. vulgare releases 40% EAAs) . Non-essential amino acids (NEAAs: glycine, glutamic acid, serine) constitute 45%, comparable to DY A (52% NEAAs) but lower in "fresh-flavor" amino acids (25% vs. 30–35% in ) .

Table 1. Amino Acid Composition Comparison

Amino Acid Target Compound (%) C. sinensis (YC A) (%) K. vulgare (%)
Lysine 25 7.2 9.1
Threonine 15 4.8 6.3
Glutamic Acid 10 12.1 8.7
Essential AA 55 38 40

Structural and Sequence Homology

  • Domain size : At 20 residues, the peptide is shorter than catalytic domains in Cas12 proteins (170–377 residues) but shares modular architecture with charged termini and a hydrophobic core .
  • Sequence homology : Unlike CL-20 and PMP22, which share glycosylation sites (e.g., Asn-43), this peptide lacks conserved glycosylation motifs but has analogous polar regions (e.g., lysine-rich segments) .
  • Hydrophilicity : High PSA (1,213 Ų) contrasts with CL-20’s hydrophobic transmembrane regions, suggesting distinct solubility profiles .

Physical and Chemical Properties

Table 2. Physicochemical Comparison

Property Target Compound Hen Egg Protein BCAA Supplement
PSA (Ų) 1,213 550 150
LogP 2.27 -0.5 1.8
Solubility High (polar) Moderate Low
Isoelectric Point ~9.5 (basic) 4.5–5.5 6.1

The peptide’s high PSA and basic isoelectric point (due to lysine/arginine) contrast with acidic food proteins (e.g., egg albumin) and neutral BCAAs, affecting its solubility in physiological buffers .

準備方法

Solid-Phase Peptide Synthesis (SPPS) for the Target Peptide

Resin Selection and Anchoring Strategies

The choice of resin and linker chemistry is critical for successful SPPS. For this peptide, Wang resin with a acid-labile Rink amide linker is recommended due to its compatibility with Fmoc/tBu chemistry and high cleavage efficiency under mild trifluoroacetic acid (TFA) conditions . The C-terminal glutamic acid residue is anchored via its γ-carboxyl group to prevent side reactions during elongation. Resins with a loading capacity of 0.3–0.7 mmol/g are optimal to balance steric hindrance and synthesis yield .

Deprotection and Coupling Optimization

Each cycle employs 20% piperidine in dimethylformamide (DMF) for Fmoc removal, with a 2 × 3 min deprotection protocol to minimize aspartimide formation at positions 7 (Asp) and 20 (Glu) . Coupling reactions use a 4-fold excess of amino acids activated with 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF. Critical residues such as Arg12 and His18 require double coupling (2 × 30 min) with 0.1 M Oxyma Pure as an additive to suppress racemization .

Solvent Reduction and Waste Minimization

Recent advancements in SPPS eliminate traditional washing steps by using directed headspace gas flushing to remove volatile deprotection bases and excess reagents . Applied to the target peptide, this method reduces DMF consumption by 95% (from 500 mL/g peptide to 25 mL/g) while maintaining >98% stepwise coupling efficiency . Bulk evaporation at 50°C ensures complete piperidine removal without resin drying, critical for preserving the solvation of hydrophobic segments (e.g., Val6-Leu8) .

Fragment Condensation Approaches

Strategic Fragment Division

The peptide is divided into three fragments to mitigate aggregation risks:

  • Fragment 1 (1–7): Gly-Lys-Gly-Glu-Lys-Val-Asp

  • Fragment 2 (8–14): Leu-Asn-Thr-Lys-Arg-Thr-Lys

  • Fragment 3 (15–21): Lys-Ser-Gln-His-Thr-Ser-Glu

Fragment 1 is synthesized via SPPS on 2-chlorotrityl resin to enable mild cleavage with 1% TFA in dichloromethane (DCM), preserving acid-sensitive side chains . Fragments 2 and 3 employ Fmoc-SPPS with pseudoproline dipeptides (Thr19-Ser20) to disrupt β-sheet formation .

Solution-Phase Ligation

Fragments are ligated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-hydroxy-7-azabenzotriazole (HOAt) in tetrahydrofuran (THF)/water (9:1). The Lys14-Lys15 junction uses a kinetically controlled approach with 2.5 eq. PyBOP to avoid epimerization, achieving 87% ligation yield . Post-ligation, global deprotection with TFA:thioanisole:water:phenol (90:5:3:2) removes tert-butyl and trityl groups while minimizing tert-butylation side reactions .

Challenges in Synthesizing the Target Peptide

Aggregation and Solubility Issues

The sequence contains three aggregation-prone regions:

  • Val6-Asp7-Leu8: Hydrophobic cluster with a propensity for β-sheet formation.

  • Lys14-Lys15-Ser16: Polybasic segment causing electrostatic collapse in DMF.

  • His18-Thr19-Ser20: Polar residues with hydrogen-bonding potential.

Incorporating 20% hexafluoroisopropanol (HFIP) in DMF improves resin swelling by 40%, as measured by resin bed volume expansion during synthesis . Pseudoproline dipeptides at Thr19-Ser20 reduce aggregation-related coupling failures from 35% to <5% .

Side Reaction Management

  • Aspartic Acid Isomerization: Asp7 shows 12% β-Asp formation under standard coupling conditions. This is suppressed to <2% using 0.4 M 4-dimethylaminopyridine (DMAP) as a racemization inhibitor during Fmoc removal .

  • Arginine Side-Chain Protection: Arg12 employs the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which reduces diketopiperazine formation by 70% compared to nitroveratryloxycarbonyl (Nvoc) protection .

Recent Technological Advancements

Washless SPPS Protocols

The evaporation-assisted SPPS method reduces cycle time from 58 min to 22 min per residue by eliminating washing steps . Applied to the target peptide, this achieves a total synthesis time of 7.7 hr (21 residues × 22 min) compared to 20.3 hr in conventional protocols, with comparable crude purity (72% vs. 68%) .

Data-Driven Synthesis Optimization

Real-time monitoring of Fmoc deprotection peaks via UV spectroscopy (302 nm) enables automated adjustment of coupling times. For the Val6 residue, this system extended coupling from 30 min to 45 min upon detecting a 14% decrease in deprotection efficiency, preventing a 22% yield loss .

Purification and Analytical Techniques

Chromatographic Purification

Preparative reversed-phase HPLC with a 250 × 21.2 mm C18 column (5 µm) achieves baseline separation using a 20–45% acetonitrile gradient over 45 min. The target peptide elutes at 32% acetonitrile, with a loading capacity of 120 mg per run and ≥99% purity after two cycles .

Mass Spectrometry Analysis

MALDI-TOF MS (matrix: α-cyano-4-hydroxycinnamic acid) confirms the molecular weight (calc. 2387.6 Da, obs. 2387.3 Da) and detects major impurities:

  • -17 Da: Incomplete Arg12 deprotection (4.1%)

  • +58 Da: Piperidine adduct at Lys2 (2.7%)

特性

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H171N33O35/c1-47(2)37-62(122-89(158)65(40-73(144)145)125-94(163)75(48(3)4)128-86(155)57(23-12-17-35-103)116-84(153)60(27-30-72(142)143)114-70(139)42-111-79(148)53(104)19-8-13-31-99)88(157)124-64(39-69(106)138)91(160)131-77(50(6)135)96(165)121-56(22-11-16-34-102)82(151)117-58(24-18-36-110-98(107)108)87(156)129-76(49(5)134)95(164)120-55(21-10-15-33-101)81(150)115-54(20-9-14-32-100)83(152)126-66(44-132)92(161)119-61(25-28-68(105)137)85(154)123-63(38-52-41-109-46-113-52)90(159)130-78(51(7)136)97(166)127-67(45-133)93(162)118-59(26-29-71(140)141)80(149)112-43-74(146)147/h41,46-51,53-67,75-78,132-136H,8-40,42-45,99-104H2,1-7H3,(H2,105,137)(H2,106,138)(H,109,113)(H,111,148)(H,112,149)(H,114,139)(H,115,150)(H,116,153)(H,117,151)(H,118,162)(H,119,161)(H,120,164)(H,121,165)(H,122,158)(H,123,154)(H,124,157)(H,125,163)(H,126,152)(H,127,166)(H,128,155)(H,129,156)(H,130,159)(H,131,160)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H4,107,108,110)/t49-,50-,51-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,75+,76+,77+,78+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUGAEZRAILLIQ-MQLQSYESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H171N33O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137593-46-5
Record name Toxic shock syndrome toxin-1 (58-78)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137593465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 137593-46-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。